2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
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Overview
Description
2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazolo-pyridazine core, which is a fused ring system known for its stability and biological relevance.
Preparation Methods
The synthesis of 2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multiple steps, starting with the formation of the triazolo-pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a hydrazine derivative with a dicarbonyl compound can lead to the formation of the triazolo-pyridazine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The compound may also interact with cellular pathways involved in cell division and metabolism, disrupting these processes and exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives, such as:
- (1,2,4)Triazolo(4,3-b)pyridazin-6-yloxy)acetic acid
- 6-Hydrazino(1,2,4)triazolo(4,3-b)pyridazine hydrate
- 6-Chloro(1,2,4)triazolo(4,3-b)pyridazine
Compared to these compounds, 2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidinyl and dimethylbenzamide groups, which may enhance its biological activity and stability.
Properties
IUPAC Name |
2,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-3-4-15(13(2)9-12)18(25)20-14-7-8-23(10-14)17-6-5-16-21-19-11-24(16)22-17/h3-6,9,11,14H,7-8,10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJVYQXMVAXPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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